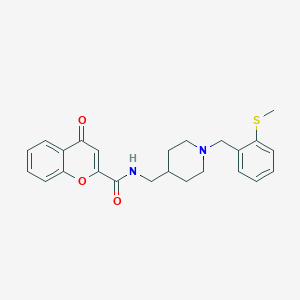

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c1-30-23-9-5-2-6-18(23)16-26-12-10-17(11-13-26)15-25-24(28)22-14-20(27)19-7-3-4-8-21(19)29-22/h2-9,14,17H,10-13,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBVLLCDSHCETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of the piperidine class of compounds, which are known to have diverse targets in the body. More research is needed to identify the specific targets of this compound.

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating them.

Biochemical Pathways

Piperidine derivatives can influence a wide range of biochemical pathways depending on their specific targets

Pharmacokinetics

It’s known that the metabolic pathways of similar compounds generally involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation. Phase II metabolic reactions can also be expected, including glucuronide or sulfate conjugate formation.

Result of Action

Given the diversity of piperidine derivatives, the effects can range from modulation of neurotransmitter systems to inhibition of enzyme activity. More research is needed to understand the specific effects of this compound.

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound classified as a chromene derivative with potential pharmacological applications. Its structure integrates a chromene core and a piperidine moiety, contributing to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C24H26N2O3S

- Molecular Weight : 426.54 g/mol

- CAS Number : 1234985-93-3

The compound's structure enhances its lipophilicity due to the methylthio group, which may influence its interaction with biological targets.

While the exact mechanism of action for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is not fully elucidated, it is hypothesized to interact with specific receptors or enzymes. The piperidine and chromene components may engage in hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting a possible role as an anticancer agent. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating that N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may have synergistic effects when used in combination with established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, which are critical in addressing resistant strains of bacteria. The incorporation of the methylthio group has been linked to enhanced antimicrobial efficacy, making it a candidate for further development in treating infections caused by resistant pathogens.

Neuroprotective Effects

Preliminary research suggests that this compound could have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. Inhibitors targeting butyrylcholinesterase (BChE) have shown promise in improving cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various benzamide derivatives on breast cancer cells, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide was tested alongside other compounds. The results indicated significant inhibition of cell growth in MDA-MB-231 cells, with an observed IC50 value lower than that of standard chemotherapeutics used in the study .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of chromene derivatives against Gram-positive and Gram-negative bacteria. N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains, suggesting its utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Piperidine-Substituted Chromene Carboxamides

Key Observations :

- Chromene modifications: The 3-carboxamide position in 5d and 8-methoxy substitution in alter electronic properties, which may influence binding to biological targets.

- Synthetic Accessibility :

Piperidine Derivatives with Varied Aromatic Substituents

Key Observations :

- Bicyclic Systems : The benzo[d][1,3]dioxole moiety in introduces a rigid, oxygen-rich structure, which may influence solubility and target engagement.

Pharmacological Context and Structural Analogues

While the provided evidence lacks explicit biological data for the target compound, structural parallels to fentanyl analogs (e.g., piperidine-containing opioids in ) highlight the importance of the piperidine core in CNS-targeting molecules. However, the chromene carboxamide moiety distinguishes the target compound from opioid derivatives, suggesting divergent therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.